molecular formula C14H10F2O3 B6364113 5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid CAS No. 1216217-13-8

5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid

Cat. No.: B6364113
CAS No.: 1216217-13-8
M. Wt: 264.22 g/mol
InChI Key: KOJFXFNIQZTSIG-UHFFFAOYSA-N
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Description

5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, temperature control, and purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s binding affinity to enzymes and receptors. This can lead

Properties

IUPAC Name

5-fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-5-3-9(16)6-11(13)10-4-2-8(15)7-12(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJFXFNIQZTSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680826
Record name 4,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216217-13-8
Record name 4,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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